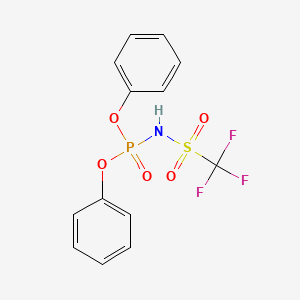

Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate

Description

Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate is a phosphorus-based compound characterized by a central phosphoramidate group substituted with diphenyl and trifluoromethyl sulfonyl moieties. Its structure combines the hydrolytic stability of phosphoramidates with the strong electron-withdrawing properties of the trifluoromethyl sulfonyl group, making it suitable for applications requiring chemical robustness and tailored reactivity. Applications span therapeutic oligonucleotide conjugation, flame retardancy, and enzyme inhibition, depending on substituent modifications.

Properties

IUPAC Name |

N-diphenoxyphosphoryl-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3NO5PS/c14-13(15,16)24(19,20)17-23(18,21-11-7-3-1-4-8-11)22-12-9-5-2-6-10-12/h1-10H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRQXZJVYZSIKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(NS(=O)(=O)C(F)(F)F)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3NO5PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate typically involves the reaction of diphenylphosphoryl chloride with trifluoromethanesulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical processes.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Delivery Systems

Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate is increasingly recognized for its role in enhancing drug delivery systems. It is utilized in the ProTide approach, which improves the intracellular delivery of nucleoside-based drugs by circumventing metabolic bottlenecks. This method has been pivotal in developing antiviral agents such as Sofosbuvir, used for treating hepatitis C infections, and Tenofovir alafenamide for HIV treatment .

1.2 Antiviral and Anticancer Properties

Research indicates that phosphoramidates, including this compound, exhibit significant antiviral and anticancer activities. For instance, compounds with phosphoramidate moieties have been evaluated for their effectiveness against various viral infections and cancers due to their ability to enhance the therapeutic potential of existing drugs . A notable example includes the evaluation of remdesivir, a phosphoramidate prodrug, for COVID-19 treatment .

Agricultural Applications

2.1 Pesticides and Herbicides

In agriculture, this compound is part of a broader class of phosphoramidates used as pesticides. These compounds act by inhibiting acetylcholinesterase, an essential enzyme in pest nervous systems, thus providing effective pest control . Additionally, they serve as urease inhibitors, enhancing nitrogen availability from fertilizers, which is crucial for crop growth .

Industrial Applications

3.1 Flame Retardants

The compound's properties make it suitable for use as a flame retardant in various materials. Phosphorus-containing compounds like this compound are less volatile and thermally stable compared to traditional halogenated flame retardants. They form protective char layers when exposed to heat, effectively reducing flammability in polymeric materials such as foams and textiles .

3.2 Lubricants

Furthermore, this compound is utilized in oil and water-based lubricants to enhance their tribological properties. The presence of phosphorus helps in forming protective layers that reduce wear and friction in mechanical applications .

Analytical Chemistry

4.1 Biomolecule Analysis

This compound has found applications in analytical chemistry, particularly in mass spectrometry techniques like MALDI-TOF MS. It aids in improving ionization efficiency and suppressing background signals during the analysis of biomolecules such as amino acids and peptides .

4.2 Task-Specific Ionic Liquids

Moreover, this compound has been explored as a component of task-specific ionic liquids (TSILs), which are designed for specific functionalities such as metal ion complexation. Recent studies highlight their effectiveness in extracting uranium from aqueous waste samples, showcasing their utility in nuclear chemistry .

Table 1: Summary of Applications of this compound

Case Study: ProTide Technology

A significant application of this compound is illustrated through its involvement in ProTide technology. This approach has led to the development of several approved drugs that leverage phosphoramidate structures to improve pharmacokinetics and therapeutic efficacy.

Mechanism of Action

The mechanism by which Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing their normal function.

Signal Transduction: It can modulate signaling pathways, affecting cellular responses to various stimuli.

Comparison with Similar Compounds

N-RDP (Diphenyl Phosphoramidate with Aromatic Amine)

- Substituents : Phenyl groups and 1,3-phenylene diamine .

- Thermal Stability : Decomposes at ~300°C, suitable for polymer flame retardancy .

- Application : Flame retardant in epoxy resins.

- Synthesis : Reacting diphenyl chlorophosphate with 1,3-phenylene diamine in THF .

- Comparison : Lacks the sulfonyl group, reducing electrophilicity and hydrolytic stability compared to the trifluoromethyl sulfonyl variant.

Mesyl Phosphoramidate (Methanesulfonyl Phosphoramidate)

- Substituents : Methanesulfonyl group .

- Hydrolytic Stability : Stable under physiological conditions but less electron-withdrawing than trifluoromethyl sulfonyl .

- Application : Oligonucleotide modification for enhanced nuclease resistance.

- Synthesis : Oxidation with methanesulfonyl azide during SPOS .

- Comparison : The trifluoromethyl group in this compound likely confers greater stability and lipophilicity, advantageous for in vivo therapeutic use.

Phenylphosphonate Benzenesulfonamides

- Substituents : Phenylphosphonate backbone with benzenesulfonamide .

- Reactivity : Acts as a potent inhibitor of human carbonic anhydrase isoforms .

- Synthesis : Condensation of phenylphosphonic dichloride with sulfonamides .

- Comparison : Phosphonate esters differ from phosphoramidates in charge distribution and hydrogen-bonding capacity, impacting biological target selectivity.

Comparative Data Table

Key Research Findings

Stability and Reactivity: Sulfonyl phosphoramidates, including the trifluoromethyl variant, exhibit hydrolytic stability under physiological conditions due to the sulfonyl group’s electron-withdrawing effects . This contrasts with non-sulfonylated phosphoramidates, which may degrade faster in biological environments.

Oligonucleotide Conjugation: Internal sulfonyl phosphoramidate modifications in siRNA destabilize duplexes by up to 4°C, but their synthetic feasibility (via SPOS) outweighs this drawback . Compared to 2′-position or nucleobase conjugations, sulfonyl phosphoramidates enable simpler, high-yield modifications without custom phosphoramidite monomers .

Flame Retardancy :

- Phosphoramidates like N-RDP demonstrate gas-phase flame inhibition by releasing phosphoric acid and nitrogen radicals . The trifluoromethyl sulfonyl group could amplify this effect via synergistic radical scavenging from sulfur and fluorine .

Synthetic Flexibility :

- Sulfonyl azide-based SPOS modifications allow precise placement of functional groups, a critical advantage over multi-step phosphoramidite synthesis .

Biological Activity

Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphoramidate group, which is known for its role in drug design as a prodrug strategy to enhance the bioavailability of nucleoside analogs. The trifluoromethylsulfonyl moiety contributes to its chemical stability and reactivity, making it an interesting candidate for various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Prodrug Activation : As a phosphoramidate, it can undergo hydrolysis to release active metabolites that may interact with biological targets.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in nucleic acid metabolism, potentially affecting viral replication and cellular processes.

- Cellular Uptake : The compound's design facilitates cellular uptake, enhancing its efficacy as a therapeutic agent.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. For instance, studies have demonstrated its effectiveness against various viruses by interfering with viral replication mechanisms. The compound's ability to inhibit key viral enzymes has been highlighted in several studies, showcasing its potential as an antiviral agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The results indicate that while the compound can exert cytotoxic effects at higher concentrations, it maintains a favorable therapeutic index in lower doses, suggesting potential for safe therapeutic use.

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral activity of this compound against HIV-1. The compound showed significant inhibition of viral replication with an IC50 value indicating effective concentration levels without substantial cytotoxicity on host cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which this compound exerts its effects. It was found to inhibit the reverse transcriptase enzyme crucial for HIV replication, thereby reducing viral load in treated cells .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C13H12F3NO3S |

| Molecular Weight | 321.30 g/mol |

| Antiviral IC50 (HIV-1) | 0.75 µM |

| Cytotoxicity CC50 (MTT Assay) | >100 µM |

| Mechanism of Action | Reverse transcriptase inhibitor |

Q & A

Q. What synthetic protocols are recommended for incorporating Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate into oligonucleotides?

Methodological Answer: The compound can be introduced during automated oligonucleotide synthesis via a modified Staudinger reaction. Replace the standard iodine/pyridine oxidation step with a 0.15 M acetonitrile solution of the sulfonyl azide derivative. After forming the β-cyanoethyl phosphite intermediate on the solid support, react it with the sulfonyl azide to generate a stable N-modified phosphoramidate. Perform a subsequent iodine oxidation to convert unreacted phosphites to phosphodiesters, minimizing side reactions . If solubility issues arise (e.g., with sulfonyl azides), alternative solvents (e.g., DMF or THF) may be tested under anhydrous conditions.

Q. How should researchers characterize the purity and structural integrity of this compound-modified oligonucleotides?

Methodological Answer: Use a combination of:

- Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1 M TEAA buffer).

- MALDI-TOF mass spectrometry to confirm molecular weight (calibrate with oligonucleotide standards).

- 31P NMR spectroscopy (in CD3CN or D2O) to verify phosphoramidate bond formation. Peaks near δ = −1 to +1 ppm indicate successful modification .

Q. What solvent systems are compatible with this compound during synthesis?

Methodological Answer: Acetonitrile is standard, but poor sulfonyl azide solubility may require co-solvents. Test ternary mixtures (e.g., acetonitrile:THF:pyridine, 70:20:10 v/v) to balance reactivity and solubility. Pre-saturate solvents with molecular sieves to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 31P NMR data when analyzing modified oligonucleotides?

Methodological Answer: Contradictions often arise from incomplete oxidation or residual β-cyanoethyl groups. To troubleshoot:

- Repeat iodine oxidation for 2× the standard duration.

- Use HSQC NMR to correlate 31P and 1H signals, identifying unreacted intermediates.

- Validate with ion-exchange chromatography to separate phosphoramidate and phosphodiester species .

Q. What strategies optimize catalytic activity when using this compound in ionic liquid-mediated reactions?

Methodological Answer: In ionic liquids (e.g., [BMIM][NTf2]), the compound’s sulfonyl group enhances electrophilicity. For asymmetric catalysis:

Q. How does this compound perform in rare-earth element (REE) separation systems compared to traditional extractants?

Methodological Answer: In synergistic extraction with ionic liquids (e.g., Cyphos IL 104):

Q. What analytical challenges arise when quantifying trace degradation products of this compound?

Methodological Answer: Degradation (e.g., hydrolysis to phosphates) can interfere with LC-MS. Mitigate by:

- Using HILIC chromatography with a zwitterionic column to resolve polar metabolites.

- Employing high-resolution tandem MS (HRMS/MS) in negative ion mode (m/z 300–600 range).

- Spiking samples with isotopically labeled internal standards (e.g., 13C6-phenyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.